N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide
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Overview
Description
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. This compound has garnered interest due to its diverse pharmacological activities, including antileishmanial and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The reaction can be represented as follows:
4-(1H-pyrazol-3-yl)benzenesulfonyl chloride+dimethylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects against parasitic diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with the enzyme Lm-PTR1 in Leishmania, inhibiting its activity and thereby exerting its antileishmanial effects . The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but lacks the N,N-dimethyl substitution.
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: Contains a pyrrole ring instead of a benzenesulfonamide group.
Uniqueness
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its N,N-dimethyl group enhances its lipophilicity and potentially its bioavailability .
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,1-2H3,(H,12,13) |
InChI Key |
RUNPBAWSLYZGGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=NN2 |
Origin of Product |
United States |
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